molecular formula C24H36N4O2 B10873263 N-[3-(dimethylamino)propyl]-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide

N-[3-(dimethylamino)propyl]-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide

Cat. No.: B10873263
M. Wt: 412.6 g/mol
InChI Key: KBCUNNTURYIRAU-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide typically involves multiple steps:

    Formation of the Dibenzodiazepine Core: The initial step involves the synthesis of the dibenzodiazepine core through a series of cyclization reactions. This can be achieved by reacting appropriate benzene derivatives with amines under high-temperature conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where the dibenzodiazepine core is treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethylaminopropyl Side Chain: The final step involves the alkylation of the acetamide derivative with 3-(dimethylamino)propyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the dibenzodiazepine core.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with various biomolecules. It serves as a probe to understand the binding mechanisms and structural requirements for activity in biological systems.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its structural similarity to known pharmacologically active compounds makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, the compound is utilized in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]-2-(11-methyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide
  • N-[3-(dimethylamino)propyl]-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)propionamide

Uniqueness

The uniqueness of N-[3-(dimethylamino)propyl]-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide lies in its specific structural features, such as the presence of the dimethylamino group and the acetamide moiety. These features confer distinct chemical reactivity and biological activity, differentiating it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C24H36N4O2

Molecular Weight

412.6 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(6-ethyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)acetamide

InChI

InChI=1S/C24H36N4O2/c1-6-19-23-18(14-24(2,3)15-21(23)29)26-17-10-7-8-11-20(17)28(19)16-22(30)25-12-9-13-27(4)5/h7-8,10-11,19,26H,6,9,12-16H2,1-5H3,(H,25,30)

InChI Key

KBCUNNTURYIRAU-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)NCCCN(C)C

Origin of Product

United States

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